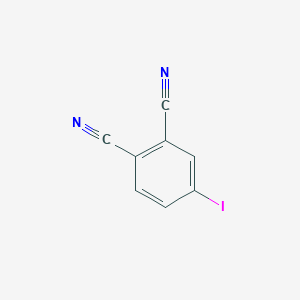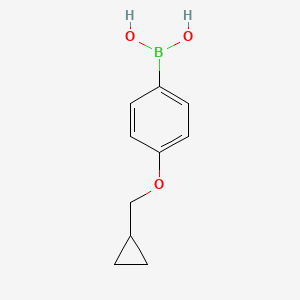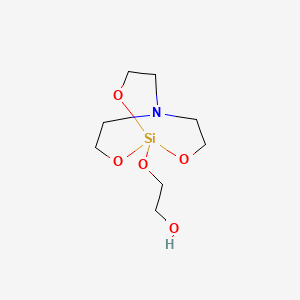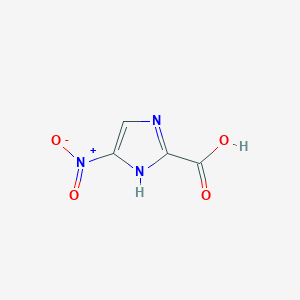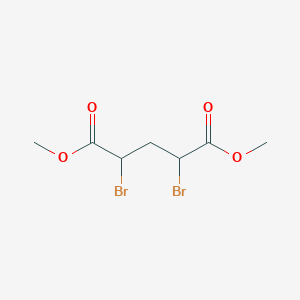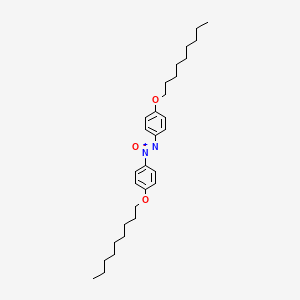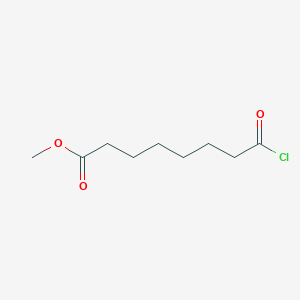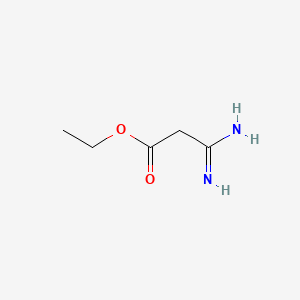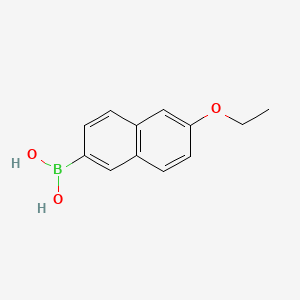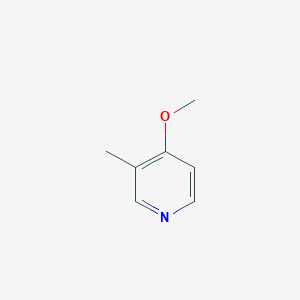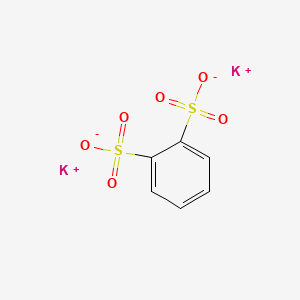
Potassium benzene-1,2-disulfonate
概要
説明
Potassium benzene-1,2-disulfonate, also known as Benzene-1,2-disulfonic acid dipotassium salt, is an organic compound with the linear formula C6H4(SO3K)2 . It has a molecular weight of 314.42 .
Synthesis Analysis
Potassium benzene-1,2-disulfonate can be synthesized by reacting with potassium hydroxide .Molecular Structure Analysis
The molecular structure of Potassium benzene-1,2-disulfonate is represented by the SMILES string [K+].[K+].[O-]S(=O)(=O)c1ccccc1S([O-])(=O)=O .Chemical Reactions Analysis
Potassium benzene-1,2-disulfonate can be used to synthesize potassium 1-phenolate-4-disulfonate by reacting with potassium hydroxide .Physical And Chemical Properties Analysis
Potassium benzene-1,2-disulfonate is a powder form substance . It has a melting point of over 300 °C .科学的研究の応用
Crystal Structure Analysis : Nagel, Eller, and Bock (1996) examined the crystal structures of dipotassium and potassium tetramethylammonium salts of benzene-1,2-disulfonic acid. They analyzed the cogging of sulfonate groups and pathways of conformational isomerization, comparing these structures with molecules containing adjacent threefold substituents (Nagel, Eller, & Bock, 1996).
Coordination Networks in Chemistry : Senevirathna et al. (2018) conducted solid-state metathesis reactions using Bi(NO3)3 and potassium benzene-1,2-disulfonate to access 2D and 3D polymeric networks of sulfonato encapsulated polynuclear bismuth oxido/hydroxido clusters (Senevirathna et al., 2018).
Environmental Remediation : Park et al. (2016) explored the use of heat-activated persulfate for the oxidation of environmental contaminants like PFOA, 6:2 fluorotelomer sulfonate, and PFOS in groundwater remediation (Park et al., 2016).
Organic Chemistry Transformations : A study by Siedlecka and Skarżewski (1994) described the oxidation of sulfides to sulfoxides using sodium hypochlorite and oxoammonium salt as a catalyst, in which potassium benzene-1,2-disulfonate played a role (Siedlecka & Skarżewski, 1994).
Development of Green Chemistry Methods : Tan, Wang, and Jiang (2018) developed a carbon disulfide surrogate using a combination of potassium sulfide and chloroform for the construction of benzothiazine-thiones and benzothiazole-thiones (Tan, Wang, & Jiang, 2018).
Adsorption Studies in Water Treatment : Ayranci and Duman (2010) investigated the interactions of benzene and naphthalene sulfonates with activated carbon cloth in adsorption processes from aqueous solutions, which is relevant for water treatment technologies (Ayranci & Duman, 2010).
- which proved useful as a sensitive chromogenic indicator for NADH and in cell proliferation assays as a cell viability indicator (Ishiyama et al., 1997).
Material Science and Catalysis : Xu, Eckard, and Burns (2020) introduced benzene-1,2-diphosphonic acid into the uranyl peroxide cluster system to create Ppb-functionalized uranyl peroxide clusters. This study highlighted the solubility properties of these compounds in organic solvents and water, indicating potential applications in material science and catalysis (Xu, Eckard, & Burns, 2020).
Biodegradation Studies : Contzen et al. (1996) isolated a mixed bacterial culture capable of degrading benzene 1,3-disulfonate, highlighting the potential of biological processes in environmental remediation (Contzen, Wittich, Knackmuss, & Stolz, 1996).
Synthesis of Benzimidazoles : Khazaei et al. (2011) demonstrated the efficiency of ionic liquid-sulfonic acid imidazolium chloride/FeCl3 catalytic systems in the synthesis of benzimidazole derivatives, an important class of compounds in pharmaceuticals and materials science (Khazaei et al., 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
dipotassium;benzene-1,2-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUERIJJOLNKVMO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4K2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium benzene-1,2-disulfonate | |
CAS RN |
5710-54-3 | |
| Record name | Dipotassium o-benzenedisulphonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



